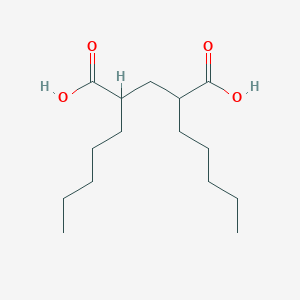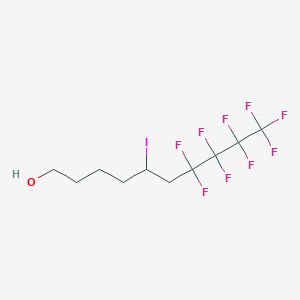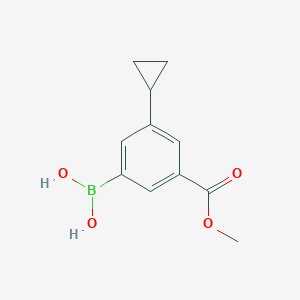
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions . This reaction is usually carried out in an inert atmosphere, using basic conditions and suitable solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid intermediates.
Wirkmechanismus
The mechanism by which (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid can be compared with other boronic acids such as:
3,5-Bis(methoxycarbonyl)phenylboronic acid: Similar in structure but with two methoxycarbonyl groups, making it more reactive in certain conditions.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a nitro group, which can influence its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid that serves as a fundamental building block in many organic syntheses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in chemical research.
Eigenschaften
Molekularformel |
C11H13BO4 |
|---|---|
Molekulargewicht |
220.03 g/mol |
IUPAC-Name |
(3-cyclopropyl-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)9-4-8(7-2-3-7)5-10(6-9)12(14)15/h4-7,14-15H,2-3H2,1H3 |
InChI-Schlüssel |
YWZXWLOUDNQSDD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)

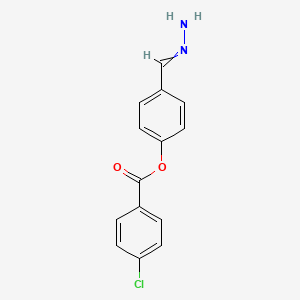

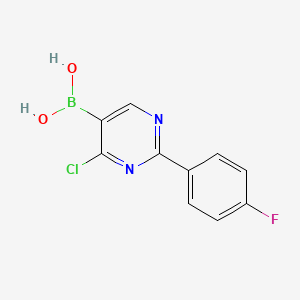
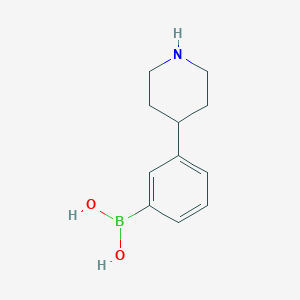
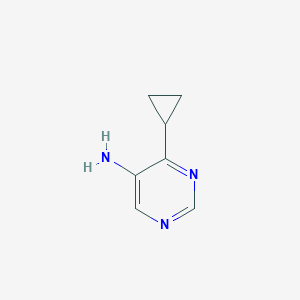
![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
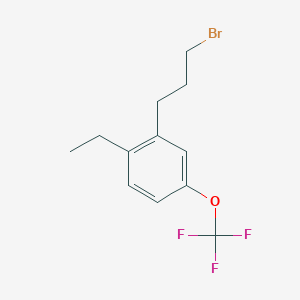
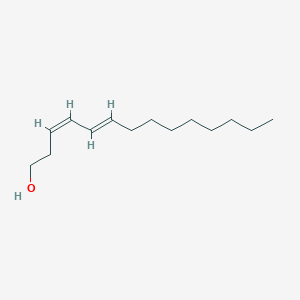
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
